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Patulin-13C7: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Patulin-13C7**, a crucial analytical standard in food safety and toxicological research. It details its chemical properties, its application in quantitative analysis, and the toxicological pathways of its unlabeled counterpart, patulin.

Introduction to Patulin-13C7

Patulin-13C7 is the isotopically labeled form of patulin, a mycotoxin produced by several species of fungi, particularly Aspergillus, Penicillium, and Byssochlamys. Patulin is a common contaminant in rotting apples and apple-derived products, posing a potential health risk to consumers.[1] Due to its toxicity, regulatory bodies worldwide have set maximum allowable limits for patulin in food products.[2]

Patulin-13C7 serves as an internal standard for the accurate quantification of patulin in various matrices, primarily in food and beverage products.[3] Its use in isotope dilution mass spectrometry (ID-MS) allows for precise measurement by correcting for matrix effects and variations in sample preparation and instrument response.[3]

Chemical Structure and Properties

Patulin-13C7 is structurally identical to patulin, with the exception that all seven carbon atoms have been replaced with the stable isotope carbon-13 (¹³C).

Chemical Structure of Patulin-13C7:



Caption: Chemical structure of Patulin-13C7.

Quantitative Data

The following table summarizes the key chemical and physical properties of **Patulin-13C7**.

| Property | Value | Source(s) |
|----------------------|--|-----------|
| Molecular Formula | [¹³ C]7H6O4 | [4] |
| Formula Weight | 161.1 g/mol | [4] |
| CAS Number | 1353867-99-8 | [5] |
| Appearance | Typically supplied as a solution in acetonitrile | [4][6] |
| Purity | ≥98% | [4] |
| Storage Temperature | -20°C | [7] |
| Solubility | Soluble in acetonitrile | [4] |
| Unlabeled CAS Number | 149-29-1 | [8] |

Experimental Protocols

Patulin-13C7 is primarily utilized in analytical methods for the detection and quantification of patulin. Below are detailed protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Extraction of Patulin from Apple Juice

This protocol is a composite of best practices for the extraction of patulin from clear apple juice using solid-phase extraction (SPE).

Materials:

- Clear apple juice sample
- Patulin-13C7 internal standard solution (concentration as per experimental requirements)



- · Methanol, HPLC grade
- Deionized water
- 1% Sodium bicarbonate solution
- 1% Acetic acid solution
- n-hexane/acetone (7:3, v/v)
- Nitrogen gas
- Vortex mixer
- Centrifuge
- SPE cartridges (e.g., Oasis HLB or equivalent)
- SPE manifold

Procedure:

- Sample Spiking: To 5 mL of clear apple juice, add a known amount of **Patulin-13C7** internal standard solution. Vortex for 30 seconds.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
- Sample Loading: Load the spiked apple juice sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
- · Washing:
 - Wash the cartridge with 2 mL of 1% sodium bicarbonate solution to remove sugars and other interferences.
 - Wash the cartridge with 2 mL of 1% acetic acid solution to neutralize the pH.
 - Dry the cartridge under a full vacuum for 10 minutes.



- Elution: Elute the patulin and **Patulin-13C7** from the cartridge with 3 mL of n-hexane/acetone (7:3, v/v).
- Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
- Reconstitution: Reconstitute the dried extract in 1 mL of a suitable solvent, such as methanol/water (1:1, v/v) with 0.1% acetic acid, for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

LC Parameters:

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm) is commonly used.
- Mobile Phase A: Water with 0.1% acetic acid or 5 mM ammonium acetate.
- Mobile Phase B: Acetonitrile or methanol with 0.1% acetic acid or 5 mM ammonium acetate.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-20 μL.
- Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a
 high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
 The exact gradient should be optimized for the specific column and instrument.

MS/MS Parameters:

 Ionization Mode: Negative ion mode (ESI- or APCI-) is generally preferred for patulin analysis.



• Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|--------------|---------------------|-------------------|
| Patulin | 153.0 | 109.0 |
| Patulin-13C7 | 160.0 | 115.0 |

 Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.

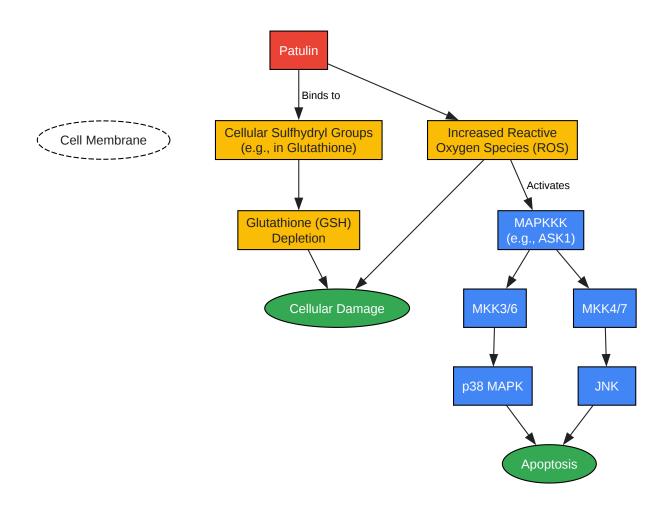
Toxicological Signaling Pathways of Patulin

The toxicity of patulin is primarily attributed to its ability to react with sulfhydryl groups of proteins and glutathione (GSH), leading to cellular dysfunction.[5][9] This interaction can induce oxidative stress through the generation of reactive oxygen species (ROS), which in turn activates various signaling pathways that can lead to apoptosis (programmed cell death).[8][10]

Patulin-Induced Oxidative Stress and Cell Death

The following diagram illustrates the proposed mechanism of patulin-induced toxicity, highlighting the central role of ROS and the activation of the p38 and JNK signaling pathways.





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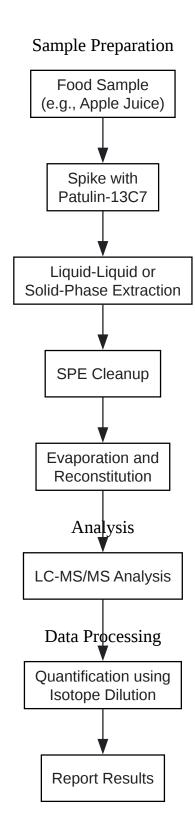
Caption: Patulin-induced toxicity pathway.

Studies have shown that patulin exposure leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[6] The activation of the p38 pathway, in particular, has been demonstrated to be a significant contributor to patulin-induced cell death.[6]

Experimental and Logical Workflows Workflow for Patulin Quantification in Food Samples



The following diagram outlines the typical workflow for the quantitative analysis of patulin in food samples using **Patulin-13C7** as an internal standard.





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